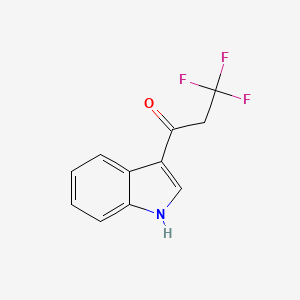

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one

Description

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a trifluoromethyl group attached to a propanone moiety, which is further connected to an indole ring

Propriétés

IUPAC Name |

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)5-10(16)8-6-15-9-4-2-1-3-7(8)9/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCXEQROPWOFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one typically involves the reaction of indole derivatives with trifluoromethyl ketones. One common method includes the use of trifluoroacetic anhydride and indole in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted indole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one exhibits significant anticancer properties. A study demonstrated its effectiveness in inhibiting tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key oncogenic pathways.

Case Study : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. The trifluoromethyl group appears to enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Materials Science Applications

Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers are beneficial in applications requiring high-performance materials.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, adhesives |

Environmental Science Applications

Green Chemistry Catalyst

This compound has been explored as a catalyst in eco-friendly reactions. A notable example is its use in synthesizing oxoketene derivatives using lemon juice as a catalyst. This approach minimizes environmental impact while maximizing yield and efficiency .

Summary of Findings

The diverse applications of this compound highlight its significance across multiple scientific domains. Its unique chemical structure not only enhances biological activity but also opens avenues for innovative material synthesis and environmentally friendly processes. Ongoing research aims to further elucidate its mechanisms of action and expand its applicability in various fields.

Mécanisme D'action

The mechanism of action of 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one: Similar structure with an additional fluorine atom on the indole ring.

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

1-(1H-indol-3-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research applications .

Activité Biologique

3,3,3-Trifluoro-1-(1H-indol-3-yl)propan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimalarial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group and an indole moiety, which are known to enhance biological activity through various mechanisms. The trifluoromethyl group increases lipophilicity, potentially improving membrane permeability and bioavailability.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds related to this compound. The compound has been evaluated for its inhibitory effects against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment.

Table 1: Inhibitory Activity Against P. falciparum DHODH

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| This compound | <0.03 | >30 |

| Control (Positive) | 0.015 | - |

In vitro assays demonstrated that the compound exhibited potent activity against both blood and liver stages of P. falciparum, with an effective concentration (EC50) significantly lower than that of many existing treatments .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it may induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10 | Apoptosis via caspase activation |

| MCF7 (Breast) | 5 | Inhibition of proliferation |

| A549 (Lung) | 15 | Induction of oxidative stress |

Research indicates that the compound's ability to induce oxidative stress may play a crucial role in its anticancer effects .

Case Study 1: Antimalarial Efficacy

A clinical study evaluated the efficacy of a related compound in humans, demonstrating significant reductions in parasitemia levels in patients infected with P. falciparum. The study reported an overall cure rate of over 90% when administered at therapeutic doses .

Case Study 2: Anticancer Trials

In preclinical trials involving various cancer cell lines, the indole-based compound exhibited dose-dependent inhibition of cell viability. Further mechanistic studies revealed that it activates apoptotic pathways while inhibiting cell cycle progression .

Q & A

Advanced Question

- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Corrogate electronic descriptors (HOMO/LUMO) with experimental IC₅₀ values .

How can researchers characterize byproducts formed during synthesis?

Advanced Question

- LC-MS/MS : Identify trace impurities via fragmentation patterns .

- NMR relaxation experiments : Detect slow-exchanging protons (e.g., enol tautomers) using T₁/T₂ measurements .

- X-ray powder diffraction : Differentiate polymorphic byproducts if single crystals are unavailable .

What are the key considerations for designing stability studies of this compound?

Advanced Question

- Stress testing : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks .

- Degradation pathways : Monitor via HPLC for hydrolysis (ketone to carboxylic acid) or indole ring oxidation .

- Storage recommendations : Use amber vials under inert gas (N₂/Ar) at –20°C to prolong shelf life .

How does this compound compare to structurally similar indole derivatives in medicinal chemistry applications?

Basic Question

Unlike non-fluorinated analogs (e.g., 1-(1H-indol-3-yl)propan-1-one), the trifluoromethyl group enhances metabolic stability and membrane permeability due to its lipophilic and electron-deficient nature . Comparative studies show higher binding affinity to serotonin receptors (5-HT₂A) but reduced aqueous solubility .

What experimental protocols validate the compound’s role in enzyme inhibition studies?

Advanced Question

- Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .

- Crystallographic analysis : Co-crystallize with target enzymes (e.g., kinases) to resolve binding interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.